molecular formula C19H14O3 B2956323 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 29874-38-2

2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2956323
CAS No.: 29874-38-2
M. Wt: 290.318
InChI Key: RNSUHTAEBYEHIU-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the indene family, which is characterized by a fused ring system containing both benzene and cyclopentene rings. The presence of a methoxyphenyl group and a prop-2-en-1-ylidene moiety adds to its chemical diversity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and autoimmune diseases. By inhibiting STAT3 activation, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its fused ring system and the presence of both methoxyphenyl and prop-2-en-1-ylidene groups.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)prop-2-enylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-22-14-11-9-13(10-12-14)5-4-8-17-18(20)15-6-2-3-7-16(15)19(17)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSUHTAEBYEHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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